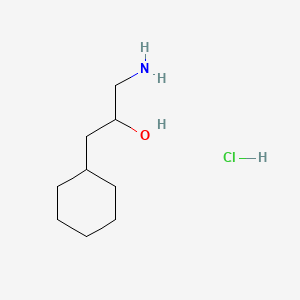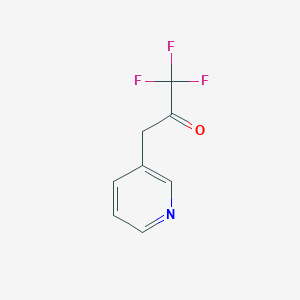
Prop-2-en-1-yl 1,1-dioxo-1lambda6-benzothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-2-en-1-yl 1,1-dioxo-1lambda6-benzothiophene-3-carboxylate is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This compound is characterized by the presence of a prop-2-en-1-yl group and a carboxylate group attached to the benzothiophene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl 1,1-dioxo-1lambda6-benzothiophene-3-carboxylate typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving suitable precursors such as 2-bromothiophene and phenylacetylene under palladium-catalyzed conditions.
Introduction of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced via a Heck reaction, where the benzothiophene core is reacted with prop-2-en-1-yl bromide in the presence of a palladium catalyst.
Carboxylation: The carboxylate group can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods typically utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Prop-2-en-1-yl 1,1-dioxo-1lambda6-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylate group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and ethanol.
Substitution: Amines, thiols, and suitable solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives of the benzothiophene core.
Aplicaciones Científicas De Investigación
Prop-2-en-1-yl 1,1-dioxo-1lambda6-benzothiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, including organic semiconductors and conductive polymers.
Biological Studies: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: The compound is used as a precursor in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of prop-2-en-1-yl 1,1-dioxo-1lambda6-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects.
Pathways Involved: The compound can affect signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune response. By modulating these pathways, the compound can exert its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Prop-2-en-1-yl 2-oxo-2H-1-benzopyran-3-carboxylate: This compound has a similar structure but contains a benzopyran ring instead of a benzothiophene ring.
Prop-2-en-1-yl 2-oxo-2H-chromene-3-carboxylate: Similar to the above compound, it contains a chromene ring.
Uniqueness
Prop-2-en-1-yl 1,1-dioxo-1lambda6-benzothiophene-3-carboxylate is unique due to the presence of the benzothiophene core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and advanced materials.
Propiedades
Fórmula molecular |
C12H10O4S |
|---|---|
Peso molecular |
250.27 g/mol |
Nombre IUPAC |
prop-2-enyl 1,1-dioxo-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C12H10O4S/c1-2-7-16-12(13)10-8-17(14,15)11-6-4-3-5-9(10)11/h2-6,8H,1,7H2 |
Clave InChI |
JZFPDBGJXKBKGL-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)C1=CS(=O)(=O)C2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Tert-butyldimethylsilyl)oxy]but-3-yn-2-ol](/img/structure/B13500347.png)

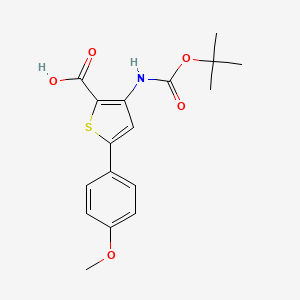
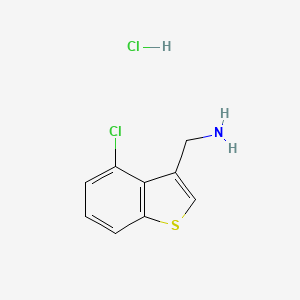
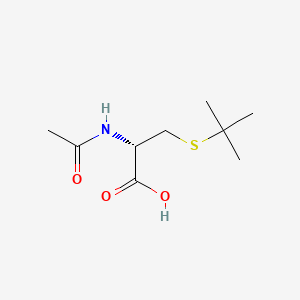
![Potassium trifluoro({[4-(methoxycarbonyl)oxan-4-yl]methyl})boranuide](/img/structure/B13500384.png)
![Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13500389.png)
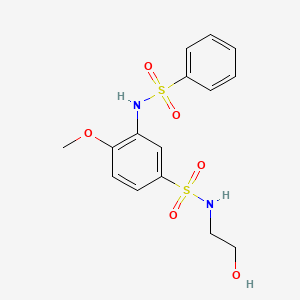
![2-[(6-Bromopyridin-3-yl)oxy]acetic acid](/img/structure/B13500401.png)
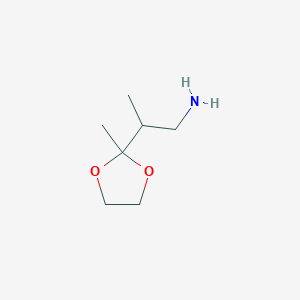
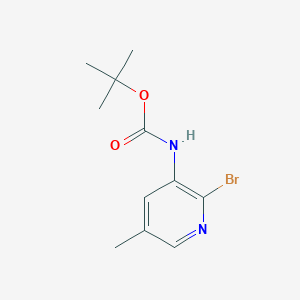
![Methyl 3-[(tert-butoxycarbonyl)amino]-5-chlorobenzoate](/img/structure/B13500417.png)
